Cas no 1339863-56-7 (Methyl 3-iodo-5-sulfamoylbenzoate)

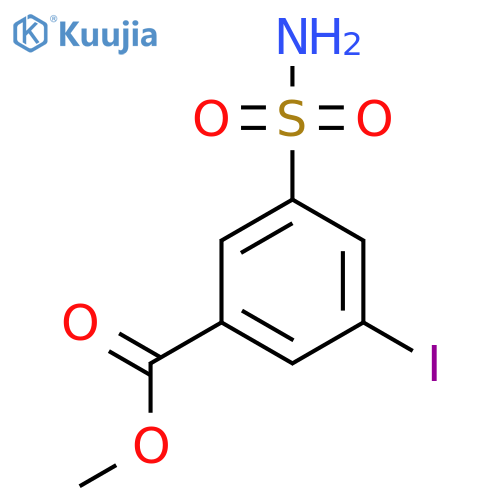

1339863-56-7 structure

商品名:Methyl 3-iodo-5-sulfamoylbenzoate

CAS番号:1339863-56-7

MF:C8H8INO4S

メガワット:341.122893333435

MDL:MFCD18897530

CID:5243630

PubChem ID:63841461

Methyl 3-iodo-5-sulfamoylbenzoate 化学的及び物理的性質

名前と識別子

-

- methyl 3-iodo-5-sulfamoylbenzoate

- Benzoic acid, 3-(aminosulfonyl)-5-iodo-, methyl ester

- Methyl 3-iodo-5-sulfamoylbenzoate

-

- MDL: MFCD18897530

- インチ: 1S/C8H8INO4S/c1-14-8(11)5-2-6(9)4-7(3-5)15(10,12)13/h2-4H,1H3,(H2,10,12,13)

- InChIKey: OMRFSEBWAKHKIY-UHFFFAOYSA-N

- ほほえんだ: IC1C=C(C(=O)OC)C=C(C=1)S(N)(=O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 337

- トポロジー分子極性表面積: 94.8

- 疎水性パラメータ計算基準値(XlogP): 1

Methyl 3-iodo-5-sulfamoylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-275592-2.5g |

methyl 3-iodo-5-sulfamoylbenzoate |

1339863-56-7 | 2.5g |

$1089.0 | 2023-09-10 | ||

| Enamine | EN300-275592-5g |

methyl 3-iodo-5-sulfamoylbenzoate |

1339863-56-7 | 5g |

$1614.0 | 2023-09-10 | ||

| Enamine | EN300-275592-10.0g |

methyl 3-iodo-5-sulfamoylbenzoate |

1339863-56-7 | 10g |

$4974.0 | 2023-05-25 | ||

| Enamine | EN300-275592-1g |

methyl 3-iodo-5-sulfamoylbenzoate |

1339863-56-7 | 1g |

$557.0 | 2023-09-10 | ||

| Enamine | EN300-275592-0.1g |

methyl 3-iodo-5-sulfamoylbenzoate |

1339863-56-7 | 0.1g |

$490.0 | 2023-09-10 | ||

| Enamine | EN300-275592-1.0g |

methyl 3-iodo-5-sulfamoylbenzoate |

1339863-56-7 | 1g |

$1157.0 | 2023-05-25 | ||

| Enamine | EN300-275592-5.0g |

methyl 3-iodo-5-sulfamoylbenzoate |

1339863-56-7 | 5g |

$3355.0 | 2023-05-25 | ||

| Enamine | EN300-275592-0.05g |

methyl 3-iodo-5-sulfamoylbenzoate |

1339863-56-7 | 0.05g |

$468.0 | 2023-09-10 | ||

| Enamine | EN300-275592-0.5g |

methyl 3-iodo-5-sulfamoylbenzoate |

1339863-56-7 | 0.5g |

$535.0 | 2023-09-10 | ||

| Enamine | EN300-275592-0.25g |

methyl 3-iodo-5-sulfamoylbenzoate |

1339863-56-7 | 0.25g |

$513.0 | 2023-09-10 |

Methyl 3-iodo-5-sulfamoylbenzoate 関連文献

-

1. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

1339863-56-7 (Methyl 3-iodo-5-sulfamoylbenzoate) 関連製品

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 393835-65-9(5-Amino-N-acetyltryptamine)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量